TBPH can be used to convert poorly water-soluble active pharmaceutical ingredients (APIs) into ionic liquids (ILs). These ILs are salts with organic cations and anions that possess unique properties, including high thermal stability, good conductivity, and the ability to dissolve a wide range of compounds. By converting APIs into TBPH-based ILs, researchers can improve their aqueous solubility, facilitating drug delivery and formulation development. Source: Sigma-Aldrich:
TBPH serves as a cation source in the synthesis of Good's buffer ionic liquids (GB-ILs) through an acid-base neutralization reaction with Good's buffer anions. GB-ILs are a class of ionic liquids that exhibit similar buffering capacity to traditional aqueous buffers but offer advantages like wider pH ranges, better thermal stability, and reduced volatility. This makes them valuable tools for research in various fields, including biochemistry, enzyme studies, and protein purification. Source: Sigma-Aldrich:
TBPH is a quaternary ammonium hydroxide. It consists of a central phosphorus atom bonded to four butyl groups and a hydroxide (OH) group. Due to the bulky butyl groups, TBPH is soluble in organic solvents and possesses lipophilic character [].
This makes it valuable for research involving:
TBPH has a tetrahedral structure around the central phosphorus atom. The four butyl groups contribute to the molecule's large size and lipophilic nature. The positive charge (cation) resides on the phosphorus atom balanced by the negative hydroxide (anion) [].
TBPH can be synthesized by the reaction of tetrabutylammonium hydroxide (TBAH) with a strong acid like hydrochloric acid (HCl).
(C4H9)4N+OH- + HCl → (C4H9)4P+OH- + Cl-
TBPH acts as a base in organic reactions like aldol condensations and Michael additions []. It can also participate in ion-exchange reactions.
Corrosive;Acute Toxic;Environmental Hazard